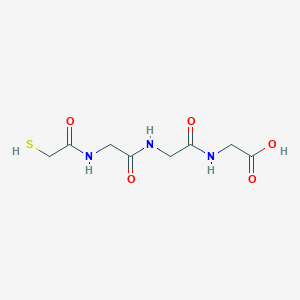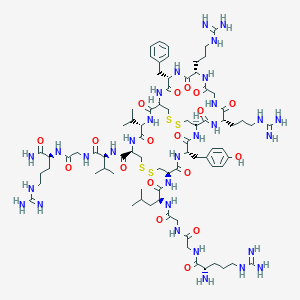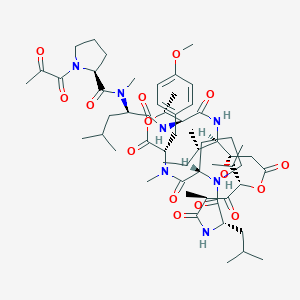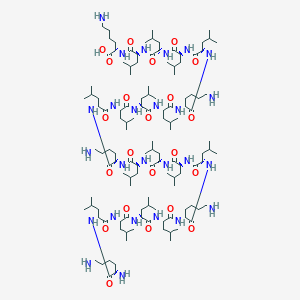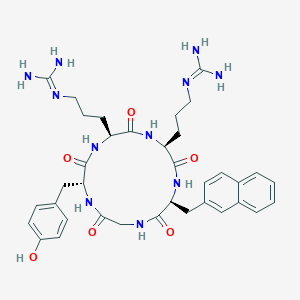
FC131
描述
FC 131 是一种环五肽,以其作为 CXC 趋化因子受体 4 (CXCR4) 的拮抗剂而闻名。 该受体参与各种生理和病理过程,包括 HIV 感染、癌症进展和干细胞募集 .
作用机制
FC 131 通过与 CXCR4 受体结合发挥作用,从而阻断 CXCR4 与其天然配体基质细胞衍生因子 1 (SDF-1) 之间的相互作用。这种抑制阻止了参与细胞迁移、增殖和存活的下游信号通路。 分子靶标包括 CXCR4 受体和相关的 G 蛋白偶联信号通路 .
生化分析
Biochemical Properties
FC 131 interacts with the CXCR4 receptor, triggering downstream signaling pathways that influence cell proliferation, chemotaxis, migration, and gene expression . The Arg2 and 2-Nal3 side chains of FC 131 interact with residues in transmembrane domains TM-3 and TM-5 respectively .
Cellular Effects
FC 131 significantly inhibits GH production and proliferation of GH3 somatotrope tumor cells in vitro . It also induces apoptosis of GH3 cells through activation of the caspase-3 pathway . FC 131 influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of FC 131 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Arg1 of FC 131 forms charge-charge interactions with Asp187 in ECL-2, while D-Tyr5 points to the extracellular side of CXCR4 .
Dosage Effects in Animal Models
Systemic administration of FC 131 inhibits the growth of GH3 cell xenografts in immunodeficient nude mice by inducing apoptosis and suppressing the proliferation of tumor cells . The effects of FC 131 vary with different dosages in animal models .
Metabolic Pathways
Given its role as a CXCR4 antagonist, it likely interacts with enzymes or cofactors within the CXCR4 signaling pathway .
Subcellular Localization
Given its role as a CXCR4 antagonist, it likely localizes to the cell membrane where CXCR4 receptors are predominantly found .
准备方法
合成路线和反应条件
FC 131 的合成涉及环五肽结构的形成。关键步骤包括氨基酸的偶联和线性肽的环化。参与的氨基酸包括 L-精氨酸、L-2-萘基丙氨酸、甘氨酸和 D-酪氨酸。反应条件通常涉及使用偶联试剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进肽键的形成。 环化步骤至关重要,通常在稀释条件下进行,以有利于分子内环化而不是分子间聚合 .
工业生产方法
FC 131 的工业生产可能涉及固相肽合成 (SPPS),这允许在固体载体上有效地组装肽链。这种方法有利于生产高纯度和高产率的肽。 最终产品通常使用高效液相色谱 (HPLC) 进行纯化,并通过质谱和核磁共振 (NMR) 光谱进行表征 .
化学反应分析
反应类型
FC 131 会发生各种化学反应,包括:
氧化: 结构中的芳香环会发生氧化反应。
还原: 肽键可以在特定条件下被还原。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等试剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用卤代烷烃或酰氯等试剂进行取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,芳香环的氧化会导致醌的形成,而肽键的还原会导致胺的形成 .
科学研究应用
FC 131 具有广泛的科学研究应用:
化学: 用作研究肽合成和环化的模型化合物。
生物学: 研究其在调节 CXCR4 介导的信号通路中的作用。
医学: 作为通过抑制 CXCR4 治疗 HIV 感染和癌症的潜在治疗剂进行探索。
相似化合物的比较
类似化合物
AMD3100: 另一种用于干细胞动员的 CXCR4 拮抗剂。
T140: 一种与 FC 131 具有类似性质的基于肽的 CXCR4 拮抗剂。
BKT140: T140 的衍生物,具有增强的效力和稳定性
FC 131 的独特性
FC 131 的独特之处在于其环五肽结构,该结构提供了对 CXCR4 受体的高度特异性和亲和力。 这种结构特征也有助于其稳定性和抗酶降解性,使其成为治疗应用的有希望的候选者 .
属性
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXBICVKLVYNKD-XFTNXAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



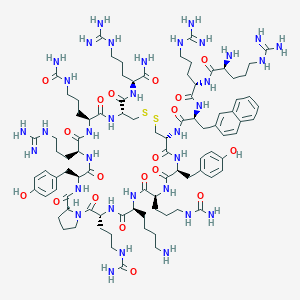
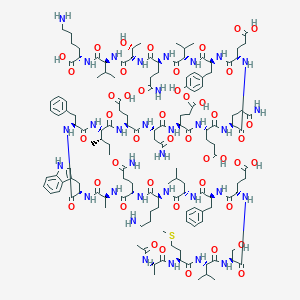
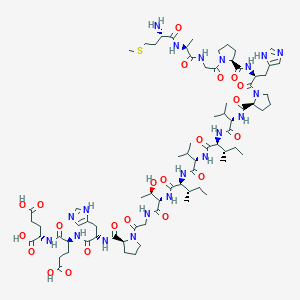
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
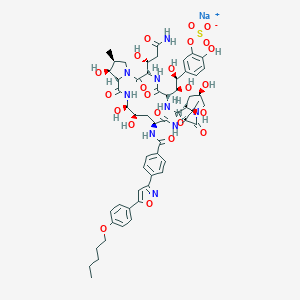
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)

